![molecular formula C14H16BrN3OS B1376707 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide CAS No. 1408589-53-6](/img/structure/B1376707.png)
3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
Overview
Description
3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide is a chemical compound with the CAS Number: 1408589-53-6 . It has a molecular weight of 354.27 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 354.27 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Activity in Drug Development
Research has explored various derivatives of benzamide for their potential use in drug development. For instance, derivatives such as N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and others have shown anti-inflammatory activity in certain concentrations, indicating their potential therapeutic uses (Lynch et al., 2006). Similarly, studies involving the synthesis of compounds like Nilotinib, which is an antitumor agent, involve complex benzamide derivatives, underscoring the role of such compounds in cancer treatment (Wang Cong-zhan, 2009).
Anticonvulsant Properties
Benzamide derivatives have been evaluated for their anticonvulsant properties. Research on compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide indicates their effectiveness in certain seizure models, highlighting their potential in treating neurological disorders (Lambert et al., 1995).
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of certain benzamide derivatives have been explored. For instance, compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide have shown notable activity against bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Vasu et al., 2003).
Potential in Photodynamic Therapy for Cancer
Some benzamide derivatives have been studied for their role in photodynamic therapy, a treatment method for cancer. Compounds with high singlet oxygen quantum yield, like certain benzenesulfonamide derivatives, have been identified as promising candidates for such therapies (Pişkin et al., 2020).
Anticancer Activity
The anticancer properties of benzamide derivatives, particularly those with a thiadiazole scaffold, have been the subject of significant research. Studies demonstrate that these compounds can have promising anticancer activity against various human cancer cell lines, indicating their potential in oncology treatments (Tiwari et al., 2017).
properties
IUPAC Name |
3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDNDWQNNXVYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.